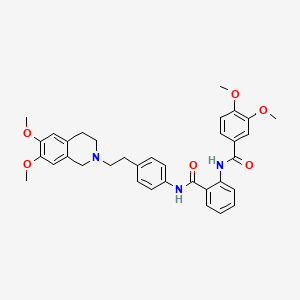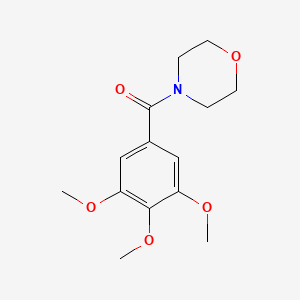
Trimetozine
概要
準備方法
合成経路と反応条件: トリメトジンは、水酸化ナトリウムの存在下で、3,4,5-トリメトキシベンゾイルクロリドとモルホリンを反応させることで合成されます . 反応は以下のように進行します。
3,4,5-トリメトキシベンゾイルクロリドの生成: これは通常、3,4,5-トリメトキシ安息香酸とチオニルクロリド (SOCl2) を反応させることで調製されます。
モルホリンとの反応: 3,4,5-トリメトキシベンゾイルクロリドは、次に水酸化ナトリウムの存在下でモルホリンと反応して、トリメトジンを生成します。
工業生産方法: トリメトジンの工業生産は、同じ合成経路に従いますが、より大量に対応するためにスケールアップされます。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。
化学反応の分析
反応の種類: トリメトジンは、以下を含むさまざまな化学反応を起こします。
酸化: トリメトジンは、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、トリメトジンを還元形に変換することができます。
置換: トリメトジンは、求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: 求核置換反応には、通常、水酸化ナトリウム (NaOH) や水酸化カリウム (KOH) などの試薬が関与します。
生成される主な生成物:
酸化: トリメトジンの酸化誘導体。
還元: トリメトジンの還元形。
置換: 使用する求核試薬に応じて、置換された誘導体。
4. 科学研究への応用
化学: 有機合成における試薬として、および反応機構研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスに対する影響、および生化学的ツールとしての可能性について調査されています。
医学: 主に、不安の治療における鎮静剤および精神安定剤として使用されています.
産業: 医薬品の生産やその他の化合物の合成における中間体として使用されています。
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Primarily used as a sedative and tranquilizer in the treatment of anxiety.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
トリメトジンの正確な作用機序は完全には解明されていません . トリメトジンは、脳内の神経伝達物質系と相互作用することによって作用すると考えられており、鎮静作用と精神安定作用を発揮しています . 関与する分子標的と経路は、現在も調査中です。
類似化合物:
トリメタジジン: 抗虚血作用で知られる別の化合物です.
モルホリン誘導体: モルホリン部分構造を共有し、同様の薬理作用を示す化合物。
トリメトジンの独自性: トリメトジンは、3,4,5-トリメトキシフェニル基とモルホリン部分構造を含む特異的な化学構造を持つため、独自性があります。 この組み合わせにより、明確な薬理作用がもたらされ、鎮静剤および精神安定剤として効果的になっています .
類似化合物との比較
Trimetazidine: Another compound used for its anti-ischemic properties.
Morpholine Derivatives: Compounds that share the morpholine moiety and exhibit similar pharmacological effects.
Uniqueness of Trimetozine: this compound is unique due to its specific chemical structure, which includes the 3,4,5-trimethoxyphenyl group and the morpholine moiety. This combination imparts distinct pharmacological properties, making it effective as a sedative and tranquilizer .
特性
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?
A1: While the exact mechanism of action of this compound remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of this compound with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that this compound's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.
Q2: What is the structural characterization of this compound?
A2: Although specific spectroscopic data is limited in the provided research, this compound's molecular formula is C14H19NO4 [].
Q3: Can you describe the process of this compound purification using liquid-liquid extraction?
A3: Liquid-liquid extraction serves as a crucial step in the purification of this compound [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate this compound from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].
Q4: Are there any computational studies investigating this compound and its analogues?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel this compound analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, this compound and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].
Q5: What analytical techniques are employed to study this compound?
A5: Several analytical methods have been used in this compound research. Gas chromatography has been employed to simultaneously determine the glucuronides of this compound in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying this compound and its metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
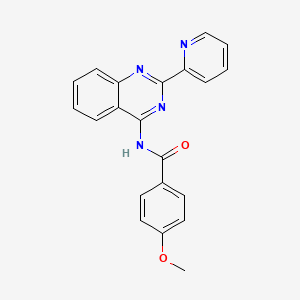

![[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[(4-cyano-3-methoxyphenyl)carbamoylamino]phenyl]ethyl]carbamate](/img/structure/B1683580.png)
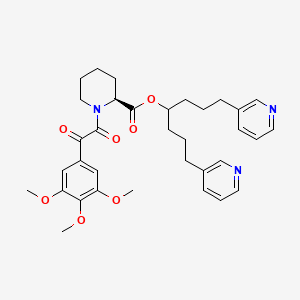
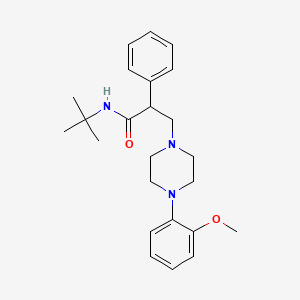
![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1683584.png)
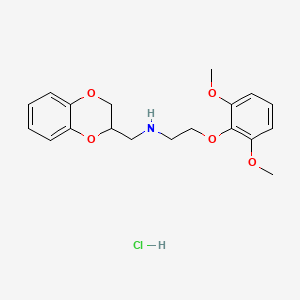

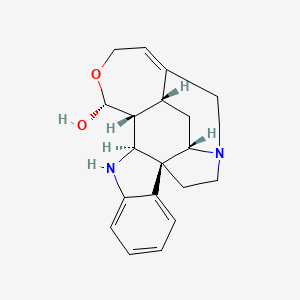
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1683589.png)
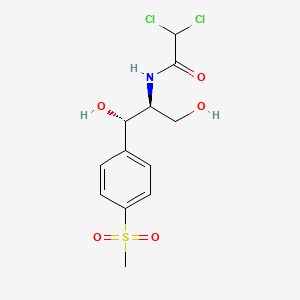
![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)
